molecular formula C22H24N2O4S B5212778 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

Cat. No. B5212778
M. Wt: 412.5 g/mol
InChI Key: XHTZSKUFURAFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that has been widely studied in scientific research. BZP belongs to the class of piperazine derivatives and is commonly used as a research tool to study the central nervous system. In

Mechanism of Action

1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione acts as a dopamine and serotonin releasing agent, which leads to increased levels of these neurotransmitters in the brain. This results in increased locomotor activity and altered behavior in animal models. 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione also has affinity for the dopamine transporter, which can lead to increased dopamine levels in the brain. The exact mechanism of action of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione is still under investigation and requires further research.
Biochemical and Physiological Effects:
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered behavior, increased dopamine and serotonin levels in the brain, and increased dopamine transporter activity. 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has several advantages as a research tool. It is relatively easy to synthesize and produces high yields of pure product. 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione in lab experiments. 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione can be toxic at high doses and can produce adverse effects such as seizures and hyperthermia. Additionally, the effects of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione can vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. One area of interest is the development of new drugs for the treatment of depression, anxiety, and addiction based on the mechanism of action of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. Another area of interest is the investigation of the long-term effects of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione and its potential use as a research tool.

Synthesis Methods

The synthesis of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the reaction of 1,4-benzenedisulfonyl chloride with benzylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-diketopiperazine to yield 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. This synthesis method has been extensively studied and optimized to produce high yields of pure 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione.

Scientific Research Applications

1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been widely used as a research tool to study the central nervous system. It has been shown to act as a dopamine and serotonin releasing agent, which can lead to increased locomotor activity and altered behavior in animal models. 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been studied for its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been used in the development of new drugs for the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

1-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-21-10-11-22(26)24(21)19-6-8-20(9-7-19)29(27,28)23-14-12-18(13-15-23)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZSKUFURAFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione

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